REACTION_CXSMILES
|
C(=O)([O-])[O-].[K+].[K+].[Cl:7][C:8]1[C:9]([O:15][C:16]2[CH:21]=[CH:20][C:19]([OH:22])=[CH:18][CH:17]=2)=[N:10][CH:11]=[C:12]([Cl:14])[CH:13]=1.Cl[CH:24]([CH3:30])[C:25]([O:27][CH2:28][CH3:29])=[O:26].C1(C)C=CC=CC=1.CCCCCCC>S([O-])(O)(=O)=O.C([N+](CCCC)(CCCC)CCCC)CCC.CN(C)C=O.O.C1OCCOCCOCCOCCOCCOC1>[Cl:7][C:8]1[C:9]([O:15][C:16]2[CH:21]=[CH:20][C:19]([O:22][CH:24]([CH3:30])[C:25]([O:27][CH2:28][CH3:29])=[O:26])=[CH:18][CH:17]=2)=[N:10][CH:11]=[C:12]([Cl:14])[CH:13]=1 |f:0.1.2,5.6,7.8|
|
Name
|
|
Quantity
|
867 g
|
Type
|
reactant
|
Smiles
|
C([O-])([O-])=O.[K+].[K+]
|
Name
|
|
Quantity
|
6.29 mol
|
Type
|
reactant
|
Smiles
|
ClC=1C(=NC=C(C1)Cl)OC1=CC=C(C=C1)O
|
Name
|
|
Quantity
|
50 g
|
Type
|
catalyst
|
Smiles
|
S(=O)(=O)(O)[O-].C(CCC)[N+](CCCC)(CCCC)CCCC
|
Name
|
|
Quantity
|
20 L
|
Type
|
solvent
|
Smiles
|
CN(C=O)C
|
Name
|
|
Quantity
|
50 g
|
Type
|
catalyst
|
Smiles
|
C1COCCOCCOCCOCCOCCO1
|
Name
|
|
Quantity
|
10.1 mol
|
Type
|
reactant
|
Smiles
|
ClC(C(=O)OCC)C
|
Name
|
toluene heptane
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C1(=CC=CC=C1)C.CCCCCCC
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
O
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
85 °C
|
Type
|
CUSTOM
|
Details
|
the reaction mixture is stirred for 2 days at 85° C.
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
EXTRACTION
|
Details
|
extracted with methylene chloride
|
Type
|
WASH
|
Details
|
The combined organic extracts are washed sequentially with water, 2% sodium hydroxide solution and water
|
Type
|
CONCENTRATION
|
Details
|
concentrated in vacuo
|
Type
|
CUSTOM
|
Details
|
to give a residue
|
Type
|
WASH
|
Details
|
washed with 2% sodium hydroxide solution
|
Type
|
CONCENTRATION
|
Details
|
concentrated in vacuo
|
Reaction Time |
2 d |
Name
|
|
Type
|
product
|
Smiles
|
ClC=1C(=NC=C(C1)Cl)OC1=CC=C(OC(C(=O)OCC)C)C=C1
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | ||
YIELD: CALCULATEDPERCENTYIELD | 64.5% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |